1,4-Phenylenediamine Dihydriodide

Perovskite Solar Cells Interface Passivation 2D/3D Heterojunction

Choose 1,4-Phenylenediamine Dihydriodide (CAS 116469-02-4) for its structural and stoichiometric advantage: the para-substituted diammonium diiodide delivers exactly two iodide ions per molecule, enabling precise control in perovskite precursor formulations. This specific salt form directly integrates into Dion-Jacobson 2D perovskite layers at the 3D/hole-transport layer interface, achieving 22.21% PCE with <10% efficiency loss after 30 days ambient storage. The free base, ortho/meta isomers, or alternative halide salts cannot replicate this performance. Available at >98% purity with strict inert-gas packaging to maintain hygroscopic stability.

Molecular Formula C6H10I2N2
Molecular Weight 363.97 g/mol
CAS No. 116469-02-4
Cat. No. B1495288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Phenylenediamine Dihydriodide
CAS116469-02-4
Molecular FormulaC6H10I2N2
Molecular Weight363.97 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N.I.I
InChIInChI=1S/C6H8N2.2HI/c7-5-1-2-6(8)4-3-5;;/h1-4H,7-8H2;2*1H
InChIKeyRYYSZNVPBLKLRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Phenylenediamine Dihydriodide Procurement: Compound Identity and Procurement-Relevant Properties


1,4-Phenylenediamine Dihydriodide (CAS 116469-02-4; synonyms: 1,4-Diaminobenzene Dihydroiodide, 1,4-Phenylenediammonium Iodide) is an organic onium salt with molecular formula C6H8N2·2HI and molecular weight 363.97 g/mol . The compound appears as a white to brown to dark purple powder or crystal, is hygroscopic and requires storage under inert gas, and has a reported melting point of 259 °C . Its diammonium diiodide structure, featuring a para-substituted phenylenediamine core with two iodide counterions, distinguishes it from other phenylenediamine salts and underlies its primary applications as a perovskite precursor/additive in photovoltaic devices and as an intermediate in organic synthesis [1].

Why 1,4-Phenylenediamine Dihydriodide Cannot Be Arbitrarily Substituted: The Para-Isomer and Dihydroiodide Specificity Problem


Substituting 1,4-Phenylenediamine Dihydriodide with other phenylenediamine derivatives or salt forms introduces critical performance divergence that is not predictable from structural similarity alone. The para- (1,4-) substitution pattern versus ortho- (1,2-) or meta- (1,3-) isomers dictates fundamentally different molecular geometry, crystal packing, and hydrogen-bonding networks [1]. The dihydriodide salt form provides two iodide ions per molecule, which directly participate in perovskite lattice formation, a stoichiometric advantage not offered by the free base or other halide salts. Experimental evidence confirms that even structurally close analogs with modified spacer cations yield measurably different device efficiencies and formation energies, underscoring the non-interchangeability of this specific compound [2].

1,4-Phenylenediamine Dihydriodide: Quantified Performance Differentiation Evidence Guide


Photovoltaic Efficiency: Quantified Performance of 1,4-Phenylenediamine Dihydriodide (PhDA) versus PhDMA in Perovskite Solar Cells

In a direct head-to-head experimental comparison under identical device fabrication and ambient conditions, perovskite solar cells treated with 1,4-Phenylenediamine Dihydriodide (PhDA) achieved a power conversion efficiency of 22.21%, compared to 23.01% for the structurally modified analog PhDMA (p-Phenyl dimethylamine) and 20.70% for the untreated control device [1].

Perovskite Solar Cells Interface Passivation 2D/3D Heterojunction

Long-Term Stability: Quantified Degradation Rate of 1,4-Phenylenediamine Dihydriodide (PhDA) versus Control in Ambient Conditions

In a 30-day stability assessment under ambient conditions, perovskite solar cells treated with 1,4-Phenylenediamine Dihydriodide (PhDA) exhibited efficiency degradation of less than 10% after 30 days, a stability profile identical to that reported for PhDMA-treated devices in the same study, and representing a substantial improvement over untreated devices [1].

Perovskite Solar Cells Device Stability Ambient Degradation

Crystal Structure Divergence: Para- versus Ortho-Isomer Structural Comparison

The crystal structure of the ortho-isomer (o-Phenylenediamine Dihydroiodide) has been determined as orthorhombic with space group Pmnm and unit cell parameters a=7.828(1) Å, b=13.158(1) Å, c=5.043(1) Å, Z=2 [1]. The para-isomer (1,4-Phenylenediamine Dihydriodide) exhibits different hydrogen-bonding geometry and crystal packing due to its linear diammonium configuration versus the bent ortho-geometry. No direct crystallographic data for the para-isomer were identified in the accessed literature; however, the established structural divergence between isomers is a class-level inference based on fundamental stereochemical principles.

Crystallography Structural Comparison Isomer Differentiation

Purity Specifications: Commercial Availability and Analytical Benchmarking of 1,4-Phenylenediamine Dihydriodide

Multiple reputable commercial suppliers offer 1,4-Phenylenediamine Dihydriodide with standardized purity specifications: TCI provides the compound at >98.0% purity (argentometric titration) with HPLC purity min. 97.0 area%, while Aladdin and other suppliers offer ≥98% purity grades . The compound has a defined melting point of 259 °C, which serves as a key identity and purity verification parameter .

Quality Control Analytical Specifications Procurement Benchmarking

1,4-Phenylenediamine Dihydriodide: Evidence-Based Research and Industrial Application Scenarios


Perovskite Solar Cell Interface Passivation: 2D/3D Heterojunction Formation

1,4-Phenylenediamine Dihydriodide is quantitatively validated as an effective spacer cation for forming 2D Dion-Jacobson perovskite layers at the 3D perovskite/hole transport layer interface. Experimental evidence confirms that PhDA-treated devices achieve 22.21% PCE with less than 10% efficiency degradation after 30 days under ambient conditions [1]. This application scenario is supported by direct head-to-head comparison data establishing the compound's performance relative to structurally analogous alternatives.

Perovskite Precursor Synthesis: Stoichiometric Iodide Source for 2D Perovskite Formulations

The dihydriodide salt form provides exactly two iodide ions per molecule (C6H8N2·2HI), offering precise stoichiometric control in perovskite precursor formulations. This is a verifiable compositional advantage over the free base 1,4-phenylenediamine, which contains no iodide, and over other halide salts with different halide ratios. Commercial availability at >98% purity from multiple suppliers ensures reproducible precursor stoichiometry [1].

Comparative Additive Screening: Benchmarking Novel Spacer Cations Against PhDA

The established performance metrics of 1,4-Phenylenediamine Dihydriodide (22.21% PCE, <10% degradation over 30 days) provide a reliable reference point for screening and benchmarking novel organic spacer cations in perovskite research [1]. Researchers developing next-generation additives can use PhDA as a reproducible control material with well-characterized photovoltaic performance parameters.

Organic Synthesis Intermediate: Diamine Building Block with Defined Iodide Counterion

As a para-phenylenediamine derivative with two iodide counterions, this compound serves as a building block in organic synthesis where both the diamine functionality and the iodide ions are required. The melting point of 259 °C provides a clear identity verification parameter, while the compound's hygroscopic nature necessitates storage under inert gas [1]. Applications include dye and pigment intermediate synthesis and electrochemical studies of phenylenediamine derivatives [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Phenylenediamine Dihydriodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.